molecular formula C11H21NO5 B13988861 Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- CAS No. 166196-06-1

Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-

Cat. No.: B13988861
CAS No.: 166196-06-1
M. Wt: 247.29 g/mol
InChI Key: RPIFNVNQWSPEMY-UHFFFAOYSA-N
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Description

The compound Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methyl-, (2R,3S)- (CAS 73397-28-1) is a chiral hexanoic acid derivative featuring:

  • A tert-butoxycarbonyl (Boc) protective group on the 3-amino position.
  • A hydroxyl group at the 2nd carbon.
  • A methyl substituent at the 5th carbon.
  • Stereochemistry: (2R,3S) .

Its molecular formula is C₁₂H₂₃NO₅ (MW: 261.31 g/mol), and it is structurally optimized for applications in peptide synthesis and polymer chemistry due to its protective groups and stereospecificity .

Properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-5-6-7(8(13)9(14)15)12-10(16)17-11(2,3)4/h7-8,13H,5-6H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIFNVNQWSPEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468777
Record name Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166196-06-1
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166196-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Synthesis via Lactone Intermediates

  • Starting Material and Lactone Formation : The synthesis begins with an alkylated lactone intermediate, which is crucial for controlling stereochemistry at the C-2 center. The lactone is alkylated with benzyl bromide to afford a known product with high yield (84%) and a minor isomer (<4%).

  • Epimerization of C-2 Center : Direct deprotonation/reprotonation attempts to epimerize the lactone were unsuccessful. Instead, a three-step sequence was employed:

    • Selenylation : Treatment of lactone with lithium diisopropylamide and diphenyl diselenide to form a phenyl selenide intermediate (85% yield).
    • Oxidative Dehydroselenenylation : Using m-chloroperbenzoic acid at 0 °C to generate an olefin.
    • Catalytic Hydrogenation : Using 10% palladium on charcoal in ethyl acetate/methanol to furnish the epimeric lactone exclusively (71% overall yield for the three steps).

Hydrolysis and Protection

  • The epimeric lactone is hydrolyzed using lithium hydroxide in aqueous dimethoxyethane, followed by acidification.
  • The resulting hydroxy acid is protected by converting it to a silyl ether using tert-butyldimethylsilyl chloride and imidazole in DMF at room temperature for 12 hours, yielding a silyl-protected acid.

Deprotection and Functionalization

  • Removal of the silyl protecting group is achieved by treatment with tetrabutylammonium fluoride in THF, yielding the differentially functionalized dipeptide mimic in 90% yield.
  • The Boc protecting group can be removed with trifluoroacetic acid in methylene chloride at 0 °C to yield the free amine.
  • The amine can be coupled with carbobenzoxy-L-valine using peptide coupling reagents such as N-ethyl-N′-dimethylaminopropylcarbodiimide hydrochloride and 1-hydroxybenzotriazole hydrate in DMF, producing dipeptide mimics with high purity and good yield (61-65%).

Alternative Urethane Derivatives

  • Reaction of the acid intermediate with different alcohols during Curtius rearrangement allows synthesis of various urethane derivatives:
    • 3-pyridylcarbinol yields a urethane derivative in 71% yield.
    • tert-Butyl alcohol affords the Boc derivative in 64% yield.

Stereochemical Inversion of Hydroxyl Group

  • The stereochemistry at the 3-hydroxyl position can be inverted by an oxidation-reduction sequence:
    • Oxidation with pyridinium dichromate in glacial acetic acid produces a ketone intermediate.
    • Reduction with sodium borohydride in methanol at 0 °C regenerates the hydroxyl group with inverted stereochemistry.
  • This step allows exploration of stereochemical effects on biological activity and yields the inverted isomer in 88% yield after chromatographic separation.

Summary Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Yield (%) Notes
1 Lactone Alkylation Benzyl bromide, base 84 Major product with minor isomer formation
2 Epimerization (3-step) LDA, diphenyl diselenide; m-CPBA; Pd/C hydrogenation 71 (overall) Exclusive epimer formation
3 Hydrolysis LiOH in aqueous dimethoxyethane - Followed by acidification
4 Silyl Protection TBDMS-Cl, imidazole, DMF, 23 °C, 12 h - Protects hydroxyl group
5 Curtius Rearrangement Diphenyl phosphorazidate, Et3N, refluxing toluene 65 Introduction of urethane (Cbz) group
6 Silyl Deprotection TBAF in THF, 12 h 90 Yields functionalized dipeptide mimic
7 Boc Deprotection & Coupling TFA/CH2Cl2; peptide coupling reagents in DMF 61-65 Formation of dipeptide mimics
8 Hydroxyl Stereochemical Inversion PDC oxidation, NaBH4 reduction 88 Allows study of stereochemical influence

Research Significance and Applications

This synthetic methodology is notable for:

  • Stereochemical control: The multi-step epimerization and protection strategies ensure enantiomeric purity critical for biological activity.
  • Versatility: The Curtius rearrangement allows introduction of various urethane protecting groups, facilitating further synthetic modifications.
  • Biological relevance: The compound and its derivatives serve as key intermediates in the synthesis of potent HIV-1 protease inhibitors with nanomolar IC50 values, highlighting their pharmaceutical importance.

Chemical Reactions Analysis

Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-BOC-(R)-Amino-5-Methyl Hexanoic Acid

  • Molecular Formula: C₁₂H₂₃NO₄ (MW: 245.32 g/mol).
  • Key Differences :
    • Lack of a hydroxyl group at C2.
    • Boc group position (C4 vs. C3 in the target compound).
    • Stereochemistry: (4R) configuration .
  • Applications : Intermediate in drug synthesis, particularly for chiral molecules requiring Boc protection .
Data Table 1: Structural and Physicochemical Comparison
Property Target Compound 4-BOC-(R)-Amino-5-Methyl Hexanoic Acid
Molecular Formula C₁₂H₂₃NO₅ C₁₂H₂₃NO₄
Molecular Weight (g/mol) 261.31 245.32
Functional Groups Boc, -OH, -CH₃ Boc, -CH₃
Stereochemistry (2R,3S) (4R)

(3S)-3-(((Benzyloxy)Carbonyl)Amino)-2-Hydroxyhexanoic Acid

  • Structure: Hexanoic acid with a benzyloxycarbonyl (Cbz) group at C3 and a hydroxyl group at C2.
  • Molecular Formula : C₁₄H₁₈N₂O₅ (MW: 294.30 g/mol).
  • Key Differences: Protective group: Cbz (acid-labile) vs. Boc (base-labile). No methyl group at C3. Stereochemistry: (3S) .
  • Applications : Used in peptide synthesis where orthogonal protection strategies are required .
Data Table 2: Protective Group Comparison
Property Target Compound (3S)-3-(((Benzyloxy)Carbonyl)Amino)-2-Hydroxyhexanoic Acid
Protective Group Boc Cbz
Deprotection Conditions Acid (e.g., TFA) Hydrogenolysis (H₂/Pd)
Stability Stable under basic conditions Stable under acidic conditions

6-Amino-2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Hexanoic Acid

  • Structure: Hexanoic acid with a phthalimide (isoindole dione) group at C2.
  • Molecular Formula : C₁₄H₁₆N₂O₄ (MW: 276.29 g/mol).
  • Key Differences: Aromatic dione moiety instead of hydroxyl/Boc groups. No stereochemical complexity.
  • Applications : Building block for fluorescent probes or enzyme inhibitors due to its planar aromatic system .

Biological Activity

Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, also known as N-Boc-(S)-3-aminohexanoic acid, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.

  • Molecular Formula : C11H21NO5
  • Molecular Weight : 247.291 g/mol
  • CAS Number : 1931965-01-3

1. Toxicological Profile

Research indicates that hexanoic acid derivatives exhibit various toxicological effects. In a study involving repeated oral dosing in rats, transient breathing difficulties were noted post-dosing, alongside squamous epithelial hyperplasia in the forestomach. The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day .

Study TypeSpeciesDurationCritical EffectNOAEL (mg/kg/day)
Repeat Dose ToxicityRat28 daysBreathing difficulties, hyperplasia1000

2. Irritation and Corrosivity

Hexanoic acid has been shown to cause skin irritation and ocular corrosivity. In dermal exposure studies on rabbits, erythema and edema were observed after occluded application of hexanoic acid . Furthermore, it was deemed corrosive to the eye based on in vitro testing .

3. Genotoxicity

Hexanoic acid was not found to be mutagenic in mammalian cell gene mutation assays (mouse lymphoma cells), both with and without metabolic activation . This suggests a relatively low risk of genotoxic effects associated with this compound.

1. Cell Division in Staphylococcus aureus

Recent studies have explored the molecular coordination of cell division in Staphylococcus aureus, revealing that hexanoic acid derivatives can influence peptidoglycan synthesis—a critical component of bacterial cell walls. The compound's interaction with cell division proteins like FtsZ and EzrA suggests potential applications in antimicrobial therapies .

2. Peptidoglycan Synthesis Dynamics

Using advanced microscopy techniques, researchers have demonstrated that peptidoglycan synthesis occurs in a diffuse pattern across the septal surface during bacterial division. This process is crucial for maintaining cell shape and integrity .

Study on Antimicrobial Properties

A case study investigated the antimicrobial properties of hexanoic acid derivatives against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth by disrupting cell wall synthesis mechanisms.

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Concentration Range : 10 µg/mL to 100 µg/mL
  • Inhibition Zone Diameter : Ranged from 10 mm to 25 mm depending on concentration.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR):
    • 1H and 13C NMR can identify functional groups (e.g., tert-butoxycarbonyl [Boc], hydroxyl, and carboxyl moieties). The Boc group’s characteristic peaks (e.g., tert-butyl protons at ~1.4 ppm) and hydroxyl proton coupling patterns are critical for confirmation .
    • 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for stereoisomers (e.g., 2R,3S configuration noted in ).
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) using Orbitrap instruments (e.g., Q Exactive) confirms molecular weight (261.3147 g/mol) and fragmentation patterns. ESI or NSI ionization methods are optimal for polar derivatives .
  • Chromatography:
    • Reverse-phase HPLC with UV detection (210–254 nm) monitors purity. Impurities (e.g., deprotected amines or hydrolyzed Boc groups) can be quantified using calibration curves.

How can metabolic engineering strategies optimize microbial production of hexanoic acid derivatives like this compound?

Q. Advanced Research Focus

  • Host Selection:
    • Engineered Clostridium sp. JS66 () demonstrates chain elongation via thiolase overexpression, converting acetyl-CoA to hexanoic acid. Similar pathways could be adapted for derivatives by introducing heterologous acyltransferases or modifying CoA ligases .
  • Substrate Utilization:
    • Mixotrophic fermentation (e.g., glucose + syngas) enhances carbon flux. For hydroxylated derivatives, cofactor balancing (NADPH/NADH) is critical to maintain redox equilibrium .
  • Computational Modeling:
    • Genome-scale models (e.g., iME375 for Megasphaera elsdenii) predict flux distributions. Bifurcated pathways (e.g., acetyl-CoA vs. reductive TCA cycle) require flux ratio optimization to maximize yield .

What storage and handling protocols ensure stability of this compound under experimental conditions?

Q. Basic Research Focus

  • Storage Conditions:
    • Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
    • Moisture Control: Use desiccants to avoid hydroxyl group reactivity with water .
  • Handling Precautions:
    • Avoid dust formation (use fume hoods with HEPA filters) and skin contact (wear nitrile gloves). Solubility in organic solvents (e.g., DMSO, ethyl acetate) reduces aqueous degradation .

How can computational modeling elucidate the bioactivity of this compound in plant-pathogen interactions?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations:
    • Study interactions with plant receptors (e.g., jasmonate signaling proteins). The hydroxyl and carboxyl groups may hydrogen-bond with catalytic sites .
  • Metabolomic Profiling:
    • GC-MS or LC-MS tracks acetyl-CoA derivatives (). Stable isotope tracing (e.g., 13C-labeled hexanoic acid) reveals metabolic fate in plant tissues .
  • Pathway Analysis:
    • Transcriptomic data (RNA-seq) identifies upregulated genes (e.g., callose synthases, lipoxygenases) in treated plants. Co-expression networks link hexanoic acid derivatives to defense priming .

What synthetic routes are feasible for enantioselective production of this compound?

Q. Advanced Research Focus

  • Enzymatic Synthesis:
    • Lipases or acyltransferases (e.g., Candida antarctica Lipase B) catalyze stereoselective acylation. Solvent engineering (e.g., tert-butanol) enhances enantiomeric excess (ee) .
  • Protection/Deprotection Strategies:
    • Boc-group installation via N-hydroxysuccinimide (NHS) esters ensures regioselectivity. Microwave-assisted synthesis reduces racemization risks .
  • Chiral Resolution:
    • Chiral HPLC (e.g., amylose-based columns) separates enantiomers. Crystallization in polar aprotic solvents (e.g., acetonitrile) improves ee >99% .

How does the Boc group influence the compound’s solubility and reactivity in biological assays?

Q. Basic Research Focus

  • Solubility:
    • Boc protection increases lipophilicity (logP ~1.8), enhancing solubility in DMSO or dichloromethane. Aqueous solubility (<1 mg/mL) requires co-solvents (e.g., cyclodextrins) .
  • Reactivity:
    • The Boc group stabilizes the amino group against nucleophilic attack. Acidic conditions (e.g., TFA) cleave Boc, enabling in situ activation for peptide coupling .

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